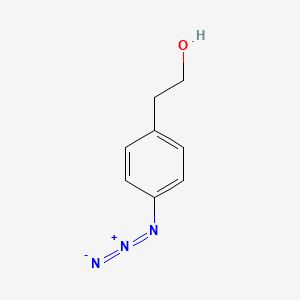

2-(4-Azidophenyl)ethanol

Description

2-(4-Azidophenyl)ethanol is a phenyl ethanol derivative featuring a para-azido (–N₃) substituent on the aromatic ring. Its molecular formula is C₈H₉N₃O, with a hydroxyl (–OH) group on the ethanol moiety and a reactive azide group enabling bioorthogonal chemistry applications. This compound is synthesized via methods involving dehydration or condensation reactions, as demonstrated in the preparation of fluorogenic labels (e.g., 1-(4-Azidophenyl)-2-(benzothiazol-2-yl)ethanol) through acid-catalyzed elimination in toluene . The azide group facilitates copper-catalyzed azide-alkyne cycloaddition (CuAAC), making it valuable in organic biology for tagging and imaging .

Properties

IUPAC Name |

2-(4-azidophenyl)ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O/c9-11-10-8-3-1-7(2-4-8)5-6-12/h1-4,12H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NASVKGVQQLAHPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCO)N=[N+]=[N-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301314851 | |

| Record name | 4-Azidobenzeneethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301314851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69258-88-4 | |

| Record name | 4-Azidobenzeneethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69258-88-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Azidobenzeneethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301314851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Catalytic Hydrogenation of Nitro Derivatives

Nitro-to-amine reduction is the most common method. For example, 2-(4-nitrophenyl)ethanol is hydrogenated using a palladium-on-carbon (Pd/C) catalyst under H₂ gas at 60–70°C. This method achieves near-quantitative yields (99.7%) when optimized with pH control (pH = 7) and methanol as the solvent. Alternative catalysts, such as Pt-SnO₂/C, have also been reported, though they require higher temperatures (68°C) and yield 53% after recrystallization.

Key Reaction Conditions

Nitration Followed by Reduction

An alternative approach involves nitrating 2-phenylethanol with concentrated HNO₃ at -15°C to form 2-(4-nitrophenyl)ethanol, followed by hydrogenation. This method avoids intermediate purification but requires careful temperature control to prevent over-nitration.

Diazotization and Azide Substitution

The conversion of 2-(4-aminophenyl)ethanol to the azide derivative proceeds via diazonium salt formation and subsequent displacement with sodium azide (NaN₃).

Diazonium Salt Formation

The amine is treated with sodium nitrite (NaNO₂) in hydrochloric acid (HCl) at 0–5°C to form the diazonium chloride intermediate. Elevated temperatures (>5°C) cause decomposition, necessitating strict thermal control.

Reaction Protocol

-

Dissolve 2-(4-aminophenyl)ethanol (10 mmol) in 30 mL HCl (1 M).

-

Cool to 0°C and add NaNO₂ (1.1 equiv) dropwise.

-

Stir for 20–30 minutes until diazotization is complete (TLC monitoring).

Alternative Pathways and Modifications

Direct Functionalization of Protected Amines

To avoid competing reactions at the ethanol group, the amine can be protected with tert-butyloxycarbonyl (Boc) before diazotization. For example, 2-(4-(tert-butoxycarbonylamino)phenyl)ethanol is treated with p-toluenesulfonyl chloride (TsCl) to form a tosylate, which undergoes azide substitution without side reactions.

Protection/Deprotection Steps

One-Pot Reduction-Diazotization

Recent advancements enable a one-pot synthesis starting from nitro precursors. For example, 2-(4-nitrophenyl)ethanol is hydrogenated to the amine, followed by in-situ diazotization and azide substitution without isolating intermediates. This method reduces purification steps but requires precise pH and temperature control.

Challenges and Mitigation Strategies

Diazonium Salt Instability

The transient nature of diazonium salts necessitates low temperatures and rapid processing. Degradation products include phenolic byproducts from hydrolysis, which can be minimized by maintaining pH < 2 and using excess HCl.

Azide Group Reactivity

The azide group is prone to reduction or cyclization under basic conditions. Storage under inert atmospheres (N₂ or Ar) and avoidance of light are critical.

Purification Difficulties

Chromatographic purification often leads to azide decomposition. Alternatives include:

-

Recrystallization : From ethanol/water mixtures (yield loss: 5–10%).

-

Distillation : For volatile byproducts under reduced pressure.

Comparative Analysis of Methods

| Method | Precursor | Conditions | Yield | Key Advantage |

|---|---|---|---|---|

| Catalytic Hydrogenation | 2-(4-nitrophenyl)ethanol | Pd/C, H₂, 60°C, pH 7 | 99.7% | High yield, simple purification |

| Nitration/Reduction | 2-phenylethanol | HNO₃, -15°C; Pd/C, H₂ | 53% | Avoids nitro intermediate |

| One-Pot Synthesis | 2-(4-nitrophenyl)ethanol | H₂ → in-situ diazotization/azide | 75% | Fewer steps |

| Protected Amine Route | Boc-protected amine | TsCl, NaN₃, DMF | 85% | Prevents side reactions |

Chemical Reactions Analysis

Types of Reactions: 2-(4-Azidophenyl)ethanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The azide group can be reduced to an amine using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

Substitution: Triphenylphosphine (PPh3) in the Staudinger ligation.

Major Products:

Oxidation: 4-Azidobenzaldehyde or 4-Azidobenzoic acid.

Reduction: 2-(4-Aminophenyl)ethanol.

Substitution: Various amine derivatives.

Scientific Research Applications

2-(4-Azidophenyl)ethanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Azidophenyl)ethanol primarily involves its azide group, which can undergo various chemical transformations. In biological systems, the azide group can participate in bioorthogonal reactions, such as the Staudinger ligation and copper-catalyzed azide-alkyne cycloaddition (CuAAC). These reactions enable the selective labeling and modification of biomolecules without interfering with native biological processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

2-(4-Azidophenyl)acetic Acid

- Structure: Differs by replacing the ethanol group with a carboxylic acid (–COOH). Molecular formula: C₈H₇N₃O₂.

- Reactivity : The carboxylic acid enables conjugation via amide bond formation, while the azide retains click chemistry utility.

- Applications : Produced as a microbial metabolite from 4-azido-L-phenylalanine, suggesting roles in biosynthesis .

- Key Data: ESI-MS: m/z 176 [M−H]⁻ . Solubility: Polar due to –COOH, enhancing aqueous compatibility compared to the ethanol derivative.

2-(4-Hydroxyphenyl)ethanol

- Structure : Replaces the azide with a hydroxyl (–OH). Molecular formula: C₈H₁₀O₂ .

- Reactivity : Lacks azide-mediated click reactivity but participates in hydrogen bonding and esterification.

- Applications : Used as a laboratory chemical and in substance manufacturing .

- Key Data: CAS No.: 501-94-0 .

2-(4-Methoxyphenyl)ethanol

- Structure : Substitutes azide with a methoxy (–OCH₃). Molecular formula: C₉H₁₂O₂ .

- Reactivity : The electron-donating methoxy group enhances aromatic stability but reduces electrophilicity.

- Applications : Used in organic synthesis; the ether group can be cleaved under acidic conditions .

- Key Data :

Azide-Containing Heterocyclic Derivatives

- Examples :

- 4-(4-Azidophenyl)-2,2':6',2''-terpyridine : Synthesized via condensation of 4-azidobenzaldehyde and 2-acetylpyridine. Used in coordination chemistry due to terpyridine's metal-binding capacity .

- 2-[4-(4-Azidophenyl)-2,3-dihydro-4-oxo-thiazol-2-yliden]butyronitrile : A thiazole-azide hybrid with a nitrile group, showing UV reactivity (IR: 2200 cm⁻¹ for C≡N) .

- Applications : These compounds expand utility in materials science and photolabeling.

Data Table: Comparative Analysis of Key Compounds

Q & A

Q. What are the established synthetic routes for 2-(4-Azidophenyl)ethanol, and what experimental conditions are critical for optimizing yield?

Answer: this compound is synthesized via dehydration reactions or multi-step organic transformations. Key methods include:

- Trifluoroacetic Acid (TFA)-Mediated Dehydration : Heating 1-(4-azidophenyl)-2-(benzothiazol-2-yl)ethanol in dry toluene at 70°C with TFA as a catalyst under inert conditions (argon) yields fluorogenic labels. Molecular sieves (3 Å) are critical for removing water and improving reaction efficiency .

- Bromination Followed by Substitution : Reacting 4-azidobenzaldehyde with 2-acetylpyridine in ethanol under basic conditions (KOH, NH₃) forms intermediates, which are brominated to introduce functional groups for downstream applications. Precise stoichiometry and temperature control (room temperature, 24-hour stirring) are essential for crystallization .

- Thiazolyliden-ketonitrile Synthesis : Using sodium ethoxide and azido-chloroacetophenone in ethanol at 30°C forms photoaffinity labels. Recrystallization from ethanol/acetonitrile ensures purity, monitored via IR spectroscopy (C≡N stretch at 2200 cm⁻¹; N₃ stretch at 2080–2120 cm⁻¹) .

Q. How is this compound characterized structurally and functionally in research settings?

Answer:

- Spectroscopic Analysis : IR spectroscopy confirms azide (N₃) and nitrile (C≡N) functional groups, critical for bioorthogonal applications . NMR (¹H, ¹³C) and HRMS validate molecular structure and purity, particularly for intermediates in fluorogenic labeling .

- X-ray Crystallography : Resolves stereochemistry in derivatives like N-(4-Azidophenyl)-2-((phenylethynyl)selanyl)benzamide, confirming regioselectivity in copper-promoted reactions .

- Chromatographic Methods : HPLC and TLC monitor reaction progress, especially in polymer synthesis (e.g., PEG-based diblock copolymers with azide-terminated blocks) .

Q. What are the primary research applications of this compound in chemical biology?

Answer:

- Bioorthogonal Labeling : Serves as a precursor for fluorogenic tags (e.g., (E)-6-nitro-2-(4-azidostyryl)-1,3-benzothiazole) via dehydration, enabling non-disruptive tracking of biomolecules in live cells .

- Photoaffinity Probes : Derivatives like 2-[4-(4-azidophenyl)thiazol-2-yliden]ketonitriles label active sites in enzymes (e.g., photosystem II inhibitors), aiding mechanistic studies .

- Polymer Chemistry : Azide-functionalized blocks in PEG copolymers enable "click" chemistry for drug delivery systems, requiring controlled radical polymerization (e.g., ATRP) .

Advanced Research Questions

Q. How do structural modifications of this compound influence its bioactivity and selectivity in enzyme inhibition studies?

Answer:

- Electron-Withdrawing Groups : Introducing nitro (-NO₂) or bromo (-Br) substituents enhances electrophilicity, improving binding to CYP1A subfamily enzymes. Molecular docking studies suggest steric and electronic complementarity with hydrophobic active sites .

- Azide Positioning : Para-substitution on the phenyl ring optimizes photo-crosslinking efficiency in thiazolyliden-ketonitriles, while meta-substitution reduces steric hindrance in polymer conjugates .

- Hybrid Scaffolds : Coupling with benzothiazole or selenazole moieties (e.g., 12j derivatives) modulates eIF4E/eIF4G protein-protein interaction inhibition, validated via fluorescence polarization assays .

Q. What experimental strategies resolve contradictions in reported synthetic yields or bioactivity data for azidophenyl derivatives?

Answer:

- Reaction Optimization : Conflicting yields in dehydration reactions (e.g., 52% vs. 70%) are addressed by adjusting solvent polarity (toluene vs. DMF) and catalyst loading (TFA drops vs. bulk acid) .

- Data Normalization : Bioactivity discrepancies (e.g., IC₅₀ values for CYP1A inhibition) are reconciled using standardized assay conditions (e.g., fixed NADPH concentrations) and controls for azide photodegradation .

- Machine Learning : QSAR models trained on azidophenyl datasets predict optimal substituents for target engagement, reducing empirical trial-and-error .

Q. How is this compound utilized in developing environmentally sustainable synthesis protocols?

Answer:

- Solvent Substitution : Replacing toluene with cyclopentyl methyl ether (CPME) in dehydration reactions reduces toxicity while maintaining reaction efficiency .

- Biocatalysis : Lipase-mediated esterification of azidophenyl intermediates in aqueous buffers minimizes waste, though enzyme compatibility with azides requires further optimization .

- Degradation Studies : Accelerated UV exposure tests assess azide stability, informing protocols to prevent environmental release of reactive intermediates .

Q. What are unmet challenges in applying this compound to in vivo systems?

Answer:

- Toxicity Mitigation : Azide groups may induce oxidative stress; PEGylation or prodrug strategies (e.g., pH-sensitive linkers) are under investigation .

- Bioorthogonal Efficiency : Competing endogenous reactions (e.g., glutathione reduction) necessitate faster cycloaddition rates, achievable via strained alkynes or transition metal catalysts .

- Metabolic Profiling : Radiolabeled analogs (e.g., carbonyl-¹⁴C) track biodistribution but require improved synthesis protocols to reduce isotopic dilution .

Future Research Directions

- Mechanistic Studies : Elucidate azide photolysis kinetics using time-resolved spectroscopy .

- Hybrid Materials : Integrate azidophenyl moieties into metal-organic frameworks (MOFs) for targeted drug delivery .

- Environmental Impact : Develop LC-MS/MS methods to detect azide degradation products in aquatic systems .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.